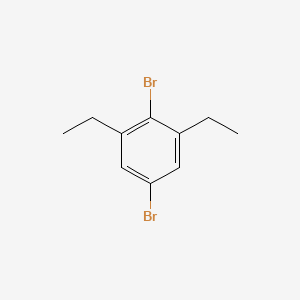

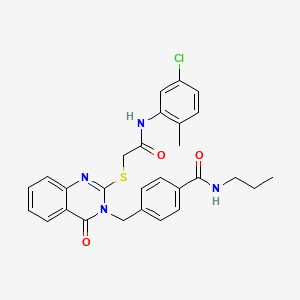

![molecular formula C24H22N4O2 B2760747 2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile CAS No. 2320953-34-0](/img/structure/B2760747.png)

2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.

BenchChem offers high-quality 2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

Research involving hybrid molecules, such as those combining benzimidazole and oxadiazole, has demonstrated potential in the development of promising antimicrobial agents. These compounds, featuring core moieties efficiently synthesized through rapid one-pot reactions, have shown potent anti-tubercular activity against Mycobacterium tuberculosis. Notably, certain compounds exhibited antimicrobial potency superior to standard drugs, alongside non-toxicity at higher concentrations and good selectivity indexes (N. Shruthi et al., 2016).

Catalysis in Organic Synthesis

Studies on organorhenium(VII) and organomolybdenum(VI) oxides have highlighted their applications in catalysis, particularly in olefin epoxidation. These catalysts, when combined with aromatic Lewis base nitrogen donor ligands, have shown enhanced activity. The research provides insights into the potential for applying similar metal-organic frameworks or compounds in catalytic processes, emphasizing the role of ligand coordination and the impact on catalytic efficiency (F. E. Kühn et al., 2001).

Antioxidant Activity

The synthesis and investigation of novel pyrazoline derivatives have led to the discovery of compounds with significant antioxidant activity. By employing various synthesis methods, including green chemistry approaches, researchers have identified compounds that demonstrate superior antioxidant effects compared to established antioxidants like vitamin E and ascorbic acid. This research underscores the potential of pyrazoline-based compounds in the development of new antioxidant agents (Roghayeh Sharifi Aliabadi et al., 2016).

Antitumor Agents

The exploration of benzimidazole derivatives has opened avenues for the development of antitumor agents. Through a multi-step synthesis approach, novel compounds have been crafted, displaying promising activity against a variety of human tumor cell lines. This line of research highlights the therapeutic potential of benzimidazole-based compounds in cancer treatment, emphasizing the importance of structure-activity relationship studies (R. Abonía et al., 2011).

Photovoltaic Properties

Research into conjugated polymers incorporating benzothiadiazole and related moieties has revealed their potential in photovoltaic applications. Polymers such as PBDTBO, with deep HOMO energy levels and excellent solubility, have been used in devices to achieve notable power conversion efficiencies. This area of study underscores the role of molecular engineering in enhancing the performance of materials for solar energy conversion (Jian-Ming Jiang et al., 2011).

properties

IUPAC Name |

2-[[2-(2-butoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-2-3-14-30-23-11-7-6-10-20(23)21-15-22-24(29)27(12-13-28(22)26-21)17-19-9-5-4-8-18(19)16-25/h4-13,21-22,26H,2-3,14-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTADNPSCZCHVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C2CC3C(=O)N(C=CN3N2)CC4=CC=CC=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

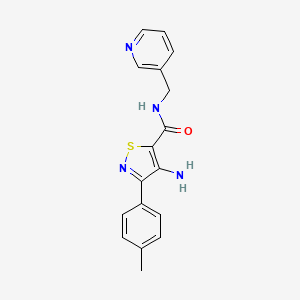

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)

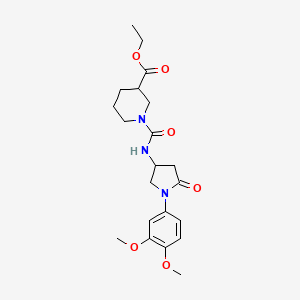

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2760673.png)

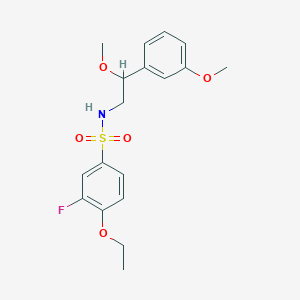

![[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2760677.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)